

Application Notes and Protocols: MI-3454 for In Vivo AML Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

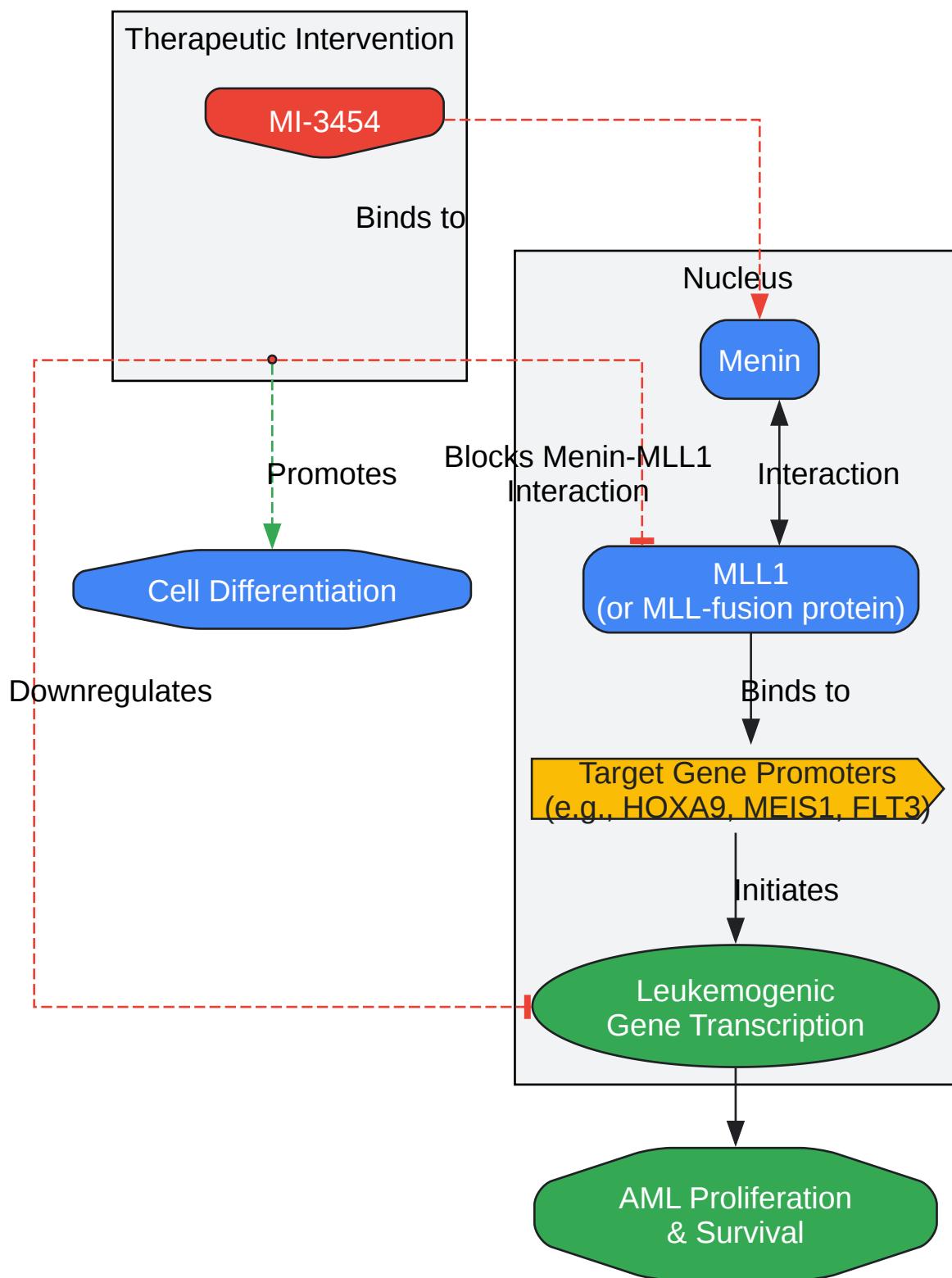
Compound Name: MI-3454

Cat. No.: B15568880

[Get Quote](#)

Harnessing the Menin-MLL1 Interaction as a Therapeutic Target in Acute Myeloid Leukemia (AML)

Introduction:


Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Specific genetic alterations, such as rearrangements of the Mixed Lineage Leukemia 1 (MLL1) gene (also known as KMT2A) and mutations in the Nucleophosmin 1 (NPM1) gene, are critical drivers in distinct AML subtypes.^{[1][2][3][4][5]} The protein-protein interaction between menin and MLL1 is essential for the leukemogenic activity of MLL fusion proteins and mutated NPM1. **MI-3454** is a potent and orally bioavailable small molecule inhibitor that disrupts this critical interaction, leading to the downregulation of key leukemogenic genes, inducing differentiation, and ultimately causing regression of leukemia in preclinical models. These application notes provide a comprehensive overview of the in vivo treatment protocol for **MI-3454** in mouse models of AML.

Mechanism of Action:

MI-3454 selectively binds to menin, preventing its interaction with MLL1. This disruption leads to a significant decrease in the expression of downstream target genes, including HOXA9, MEIS1, and FLT3, which are crucial for the proliferation and survival of AML cells with MLL1

rearrangements or NPM1 mutations. The inhibition of this pathway ultimately results in the differentiation of leukemic blasts and suppression of leukemia progression.

Signaling Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: **MI-3454** Mechanism of Action in AML.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **MI-3454** in various *in vivo* mouse models of AML.

Table 1: In Vivo Efficacy of **MI-3454** in AML Xenograft Models

Mouse Model	AML Subtype	MI-3454 Dose & Schedule	Treatment Duration	Key Outcomes	Reference
MOLM13 Xenograft	MLL-AF9	100 mg/kg, p.o., b.i.d.	19 consecutive days	Markedly prolonged survival; blocked leukemia progression.	
MOLM13 Xenograft	MLL-AF9	120 mg/kg, p.o., once or twice daily	7 consecutive days	Once-daily treatment was sufficient to block leukemia progression.	
Patient-Derived Xenograft (PDX) - Sample 3055	NPM1mut, FLT3-ITD	100 mg/kg, p.o., b.i.d.	21 consecutive days	Blocked leukemia progression; significant reduction of human CD45+ cells in peripheral blood.	
Patient-Derived Xenograft (PDX) - Sample 4392	NPM1mut	100 mg/kg, p.o., b.i.d.	21 consecutive days	Induced complete remission; significant reduction of human CD45+ cells in peripheral blood, spleen, and bone marrow.	

Pediatric Leukemia Model	MLL rearrangement	Not specified	20 days	Increased survival from 21 to 50 days; no detectable leukemic blasts after treatment.
--------------------------	-------------------	---------------	---------	---

Table 2: Pharmacodynamic Effects of MI-3454 in In Vivo Models

Mouse Model	Tissue Analyzed	Biomarker	Change with MI-3454 Treatment	Reference
MOLM13 Xenograft	Bone Marrow	MEIS1 expression	>30-fold reduction	
PDX - Sample 3055 (NPM1mut, FLT3-ITD)	Bone Marrow	MEIS1 expression	~100-fold downregulation	
PDX - Sample 3055 (NPM1mut, FLT3-ITD)	Bone Marrow	FLT3 expression	~65-fold downregulation	
PDX - Sample 3055 (NPM1mut, FLT3-ITD)	Bone Marrow	HOXA9/10 expression	No significant reduction	

Experimental Protocols

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]
- 3. Menin inhibitor MI-3454 induces re ... | Article | H1 Connect [archive.connect.h1.co]
- 4. ashpublications.org [ashpublications.org]
- 5. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. [vivo.weill.cornell.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: MI-3454 for In Vivo AML Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15568880#mi-3454-treatment-protocol-for-in-vivo-mouse-models-of-aml>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com